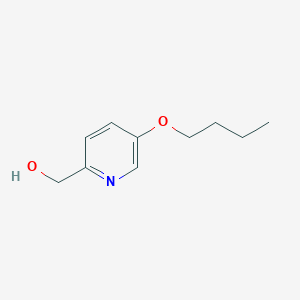

(5-Butoxypyridin-2-YL)methanol

Description

Contextual Significance of Substituted Pyridine (B92270) Derivatives in Heterocyclic Chemistry

Substituted pyridine derivatives are a critical class of heterocyclic compounds, forming the core scaffold of numerous natural products, pharmaceuticals, and agrochemicals. rsc.org The pyridine ring, an isostere of benzene, possesses a nitrogen atom that not only imparts basicity but also influences the electronic distribution within the aromatic system, enabling a wide range of chemical transformations. vulcanchem.com This unique reactivity makes pyridines versatile building blocks in organic synthesis. Their derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties, which underscores the ongoing importance of synthesizing novel pyridine-based molecules. rsc.org

The Role of Alkoxypyridines as Versatile Chemical Scaffolds

Alkoxypyridines, a subclass of substituted pyridines, are distinguished by the presence of an alkoxy group (-OR) on the pyridine ring. This functional group significantly modulates the electronic properties of the pyridine nucleus, often directing the regioselectivity of further chemical modifications. acs.org The introduction of an alkoxy group can enhance the lipophilicity of a molecule, a property of considerable interest in the design of pharmacologically active compounds. Furthermore, alkoxypyridines serve as key intermediates in the synthesis of more complex molecular architectures, finding applications in materials science, such as in the development of liquid crystals and organometallic complexes. acs.orgsemanticscholar.org The specific nature of the alkyl chain in the alkoxy group allows for fine-tuning of the physical and chemical properties of the resulting compounds.

Overview of Research Methodologies Applicable to Novel Organic Compounds

The study of a novel organic compound such as (5-Butoxypyridin-2-YL)methanol encompasses a well-established set of research methodologies, beginning with its synthesis and culminating in its thorough characterization.

Synthesis: A plausible and common synthetic strategy for preparing this compound would involve a two-step process. The first step is typically a nucleophilic aromatic substitution or a Williamson ether synthesis to introduce the butoxy group. For instance, starting from a suitable precursor like 5-hydroxypyridine-2-carboxylic acid, the butoxy group can be introduced by reaction with a butyl halide (e.g., 1-bromobutane) in the presence of a base. A general representation of this etherification is shown below:

Step 1: Etherification 5-Hydroxypyridine-2-carboxylic acid + 1-Bromobutane + Base → 5-Butoxypyridine-2-carboxylic acid

The second step involves the reduction of the carboxylic acid at the 2-position to the corresponding primary alcohol. This transformation is commonly achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or by converting the acid to an ester followed by reduction with a milder reagent like sodium borohydride (B1222165) (NaBH₄). cam.ac.uk

Step 2: Reduction 5-Butoxypyridine-2-carboxylic acid + Reducing Agent → this compound

Characterization: Once synthesized, the structure and purity of the compound are confirmed using a suite of spectroscopic techniques. accelachem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the number and connectivity of hydrogen and carbon atoms. nih.govbhu.ac.in

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as the O-H stretch of the alcohol and the C-O stretches of the ether and alcohol. ekb.eg

Elemental Analysis: This technique determines the elemental composition of the compound, providing further confirmation of its chemical formula.

Research Objectives and Scope for this compound

The primary research objective for a novel compound like this compound is to synthesize and characterize it to expand the available chemical space of functionalized pyridine derivatives. The specific interest in this molecule lies in its bifunctional nature. The butoxy group provides a lipophilic domain, while the hydroxymethyl group offers a site for further chemical elaboration, such as esterification, oxidation, or conversion to a leaving group for nucleophilic substitution.

The scope of research would include:

Developing and optimizing a reliable synthetic route to produce the compound in good yield and purity.

Performing comprehensive spectroscopic analysis to unambiguously confirm its structure.

Investigating its potential as a versatile building block for the synthesis of more complex molecules with potential applications in medicinal chemistry or materials science. For example, it could be a precursor for novel ligands for metal catalysis or for the synthesis of biologically active compounds where the specific substitution pattern is desired. acs.orgresearchgate.net

Detailed Research Findings

While a comprehensive body of literature solely dedicated to this compound is not available, its chemical properties can be inferred from established principles of organic chemistry and data from closely related analogues.

Predicted Physical and Chemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₅NO₂ |

| Molecular Weight | 181.23 g/mol |

| Physical State | Likely a liquid or low-melting solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents like methanol (B129727), ethanol (B145695), and dichloromethane. |

Representative Spectroscopic Data

The following tables present representative spectroscopic data, extrapolated from known pyridine derivatives.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Representative)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.1 | d | 1H | H-6 (Pyridine ring) |

| ~7.3 | dd | 1H | H-4 (Pyridine ring) |

| ~7.1 | d | 1H | H-3 (Pyridine ring) |

| ~4.6 | s | 2H | -CH₂OH |

| ~4.0 | t | 2H | -OCH₂- (Butoxy) |

| ~3.5 | br s | 1H | -OH |

| ~1.7 | m | 2H | -OCH₂CH₂- (Butoxy) |

| ~1.5 | m | 2H | -CH₂CH₃ (Butoxy) |

| ~0.9 | t | 3H | -CH₃ (Butoxy) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Representative)

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C-5 (Pyridine ring, C-O) |

| ~152 | C-2 (Pyridine ring, C-CH₂OH) |

| ~138 | C-6 (Pyridine ring) |

| ~122 | C-4 (Pyridine ring) |

| ~115 | C-3 (Pyridine ring) |

| ~68 | -OCH₂- (Butoxy) |

| ~65 | -CH₂OH |

| ~31 | -OCH₂CH₂- (Butoxy) |

| ~19 | -CH₂CH₃ (Butoxy) |

| ~14 | -CH₃ (Butoxy) |

IR (Infrared) Spectroscopy Data (Representative)

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 (broad) | O-H stretch (alcohol) |

| 2960-2850 | C-H stretch (aliphatic) |

| 1600, 1570, 1470 | C=C and C=N stretch (pyridine ring) |

| 1250 | C-O stretch (aryl ether) |

| 1050 | C-O stretch (primary alcohol) |

MS (Mass Spectrometry) Data (Representative)

| m/z | Assignment |

| 181 | [M]⁺ (Molecular ion) |

| 150 | [M - CH₂OH]⁺ |

| 124 | [M - C₄H₉O]⁺ |

| 78 | Pyridine fragment |

Structure

3D Structure

Properties

CAS No. |

66933-05-9 |

|---|---|

Molecular Formula |

C10H15NO2 |

Molecular Weight |

181.23 g/mol |

IUPAC Name |

(5-butoxypyridin-2-yl)methanol |

InChI |

InChI=1S/C10H15NO2/c1-2-3-6-13-10-5-4-9(8-12)11-7-10/h4-5,7,12H,2-3,6,8H2,1H3 |

InChI Key |

OGVKFIIMNWFZDO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CN=C(C=C1)CO |

Origin of Product |

United States |

Synthetic Methodologies for 5 Butoxypyridin 2 Yl Methanol

Retrosynthetic Analysis and Key Precursors to (5-Butoxypyridin-2-YL)methanol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, thereby designing a potential synthetic route. ub.edu For this compound, the analysis reveals two primary strategic disconnections.

The most logical and versatile disconnection is at the C2-position of the pyridine (B92270) ring, separating the hydroxymethyl group from the 5-butoxypyridine core. This approach identifies 5-butoxypyridine as a key intermediate. The hydroxymethyl group can be installed from a carbonyl precursor, such as an aldehyde or an ester, making 5-butoxypyridine-2-carbaldehyde and methyl 5-butoxypyridine-2-carboxylate crucial precursors.

A second disconnection can be made at the ether linkage of the butoxy group. This would lead back to (5-hydroxypyridin-2-yl)methanol and a suitable butylating agent. While feasible, this approach can be complicated by the need to protect the hydroxymethyl group during the butoxylation step.

Therefore, the most efficient retrosynthetic pathway points to the following key precursors:

5-Butoxypyridine

5-Butoxypyridine-2-carbaldehyde

5-Butoxypyridine-2-carboxylate esters

Commercially available starting materials like 5-bromopyridine or 2-chloro-5-nitropyridine (B43025)

This analysis allows for a modular synthesis plan: first, construct the 5-butoxypyridine core, and second, introduce the hydroxymethyl functionality at the 2-position.

Development of Novel Synthetic Routes to the 5-Butoxypyridine Core

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic substitution, especially at the 2- and 4-positions. pharmaguideline.comwikipedia.org Strategies for 5-butoxylation often exploit this reactivity using precursors with activating and leaving groups.

A common method involves Nucleophilic Aromatic Substitution (SNAr) . A typical starting material is a pyridine derivative with a good leaving group (e.g., a halogen) at the 5-position and an electron-withdrawing group to activate the ring. For instance, 2-chloro-5-nitropyridine can be treated with sodium butoxide. The butoxide displaces the chloride, and the nitro group can subsequently be reduced and removed to yield 5-butoxypyridine.

Another strategy involves the activation of pyridine N-oxides. The N-oxide functionality alters the electronic properties of the pyridine ring, enabling regioselective functionalization. nih.govnih.gov Activation of a pyridine N-oxide with an agent like trifluoromethanesulfonic anhydride (B1165640) can facilitate the addition of nucleophiles, providing a pathway to substituted pyridines. nih.govresearchgate.net

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net The Buchwald-Hartwig amination , or its ether synthesis variant, is a powerful method for constructing the C-O bond of the butoxy group. This reaction typically involves coupling a 5-halopyridine (e.g., 5-bromopyridine) with butanol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This approach offers high yields and excellent functional group tolerance. nih.gov

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 80-110 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100-120 |

| Allylpalladium Chloride Dimer | RuPhos | Cs₂CO₃ | THF | 60-80 |

This interactive table presents typical conditions for Buchwald-Hartwig C-O cross-coupling reactions, based on established principles in palladium catalysis. nih.govysu.am

Introduction of the Hydroxymethyl Moiety at the 2-Position

Once the 5-butoxypyridine core is synthesized, the final step is the introduction of the hydroxymethyl group at the C2 position. This is most commonly achieved through the reduction of a carbonyl group.

The reduction of an aldehyde or ester at the 2-position is a direct and high-yielding method to obtain the target primary alcohol. The choice of reducing agent depends on the nature of the carbonyl precursor.

From an Aldehyde: The precursor, 5-butoxypyridine-2-carbaldehyde, can be readily reduced to this compound using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is highly effective for this transformation.

From an Ester: If the precursor is an ester, such as methyl 5-butoxypyridine-2-carboxylate, a more powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like THF is the standard choice for reducing esters to primary alcohols.

The synthesis of the methoxy (B1213986) analogue, (5-methoxypyridin-2-yl)methanol, has been reported via the reduction of 5-methoxypicolinaldehyde, confirming the viability of this approach. chemicalbook.comchemicalbook.com

| Carbonyl Precursor | Reducing Agent | Solvent | Key Considerations |

| 5-Butoxypyridine-2-carbaldehyde | Sodium Borohydride (NaBH₄) | Methanol / Ethanol | Mild conditions, high selectivity for aldehydes. |

| Methyl 5-Butoxypyridine-2-carboxylate | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | Highly reactive, requires anhydrous conditions. |

| 5-Butoxypyridine-2-carbaldehyde | Zinc / Formic Acid | Formic Acid | Can be used for both aldehydes and ketones. researchgate.net |

This interactive table compares common methods for the reduction of carbonyl precursors to form the hydroxymethyl group.

This two-step sequence involves first introducing a formyl (-CHO) group at the 2-position, followed by its reduction. The key step is the regioselective formylation of the 5-butoxypyridine core.

A highly effective method for C2-formylation is ortho-directed metalation . The nitrogen atom in the pyridine ring directs deprotonation to the adjacent C2 position when a strong base, such as n-butyllithium (n-BuLi), is used. The resulting 2-lithiated intermediate is a potent nucleophile. Quenching this intermediate with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF), installs the aldehyde group at the 2-position with high regioselectivity. The resulting 5-butoxypyridine-2-carbaldehyde is then reduced to the target alcohol as described previously. This formylation-reduction sequence is a robust and widely applicable strategy for preparing 2-(hydroxymethyl)pyridine derivatives. wikipedia.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The primary route to this compound involves the reduction of its corresponding aldehyde, 5-butoxypyridine-2-carbaldehyde. The efficiency and selectivity of this reduction are highly dependent on the chosen reaction conditions. Key parameters for optimization include the choice of reducing agent, solvent, catalyst, temperature, and reaction time.

The selection of an appropriate solvent is critical in the synthesis of this compound as it can significantly influence the reactivity of the reducing agent and the solubility of the reactants and products. Protic solvents, such as methanol and ethanol, are commonly employed in reductions using sodium borohydride (NaBH₄), a widely used and relatively mild reducing agent. These solvents can participate in the reaction mechanism, and their polarity can affect the rate and selectivity of the reduction.

The use of a catalyst can further enhance the efficiency of the synthesis. While direct reduction with NaBH₄ is often effective, catalytic transfer hydrogenation represents a valuable alternative. This method typically involves the use of a hydrogen donor, such as isopropanol (B130326) or formic acid, in the presence of a metal catalyst.

Below is a representative table illustrating the optimization of the reduction of a generic 5-alkoxypyridine-2-carbaldehyde, which serves as a model for the synthesis of this compound.

| Entry | Reducing Agent | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaBH₄ | Methanol | None | 0 | 1 | 85 |

| 2 | NaBH₄ | Ethanol | None | 25 | 2 | 82 |

| 3 | NaBH₄ | Isopropanol | None | 25 | 4 | 75 |

| 4 | H₂ | Methanol | Pd/C | 25 | 3 | 92 |

| 5 | HCOOH | Isopropanol | RuCl₂(PPh₃)₃ | 80 | 6 | 95 |

This table presents illustrative data based on typical reaction conditions for the reduction of 5-alkoxypyridine-2-carbaldehydes.

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally sustainable processes. This involves the selection of less hazardous reagents and solvents, improving energy efficiency, and minimizing waste generation.

Several green strategies can be implemented in the synthesis of this compound:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives is a key aspect of green chemistry. Water, ethanol, and isopropanol are considered greener solvent choices for reduction reactions.

Catalysis: The use of catalysts is inherently a green practice as it allows for reactions to proceed with higher atom economy and under milder conditions, reducing energy consumption.

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy input compared to conventional heating methods.

Solvent-Free Reactions: In some cases, it may be possible to conduct the reduction in the absence of a solvent, which completely eliminates solvent-related waste.

The following table outlines the application of green chemistry principles to the synthesis of pyridine derivatives, which is applicable to the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis |

| Prevention | Optimizing reactions to minimize byproduct formation. |

| Atom Economy | Utilizing catalytic methods to maximize the incorporation of reactant atoms into the final product. |

| Less Hazardous Chemical Syntheses | Employing mild reducing agents like sodium borohydride over more hazardous hydrides. |

| Safer Solvents and Auxiliaries | Using water or ethanol as solvents instead of chlorinated hydrocarbons. |

| Design for Energy Efficiency | Implementing microwave-assisted synthesis or running reactions at ambient temperature. |

| Use of Renewable Feedstocks | Exploring bio-based sources for starting materials where feasible. |

Large-Scale Synthetic Approaches and Scalability Considerations

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges that must be addressed to ensure a safe, efficient, and cost-effective process.

Key considerations for scalability include:

Process Safety: The exothermic nature of reduction reactions requires careful management of heat transfer to prevent thermal runaway. The choice of solvent and the rate of reagent addition are critical safety parameters.

Reagent Cost and Availability: For large-scale production, the cost and reliable supply of all raw materials, including the starting aldehyde, reducing agent, and solvent, are of paramount importance. Sodium borohydride is often favored for its relatively low cost and availability. pharmtech.com

Work-up and Purification: The isolation and purification of the final product must be efficient and scalable. This may involve crystallization, distillation, or chromatography, with a preference for methods that minimize solvent use and waste generation.

Regulatory Compliance: The manufacturing process must adhere to strict regulatory guidelines, particularly if the compound is intended for pharmaceutical use. This includes thorough documentation and quality control at all stages of production.

The table below summarizes key scalability considerations for the synthesis of pyridylmethanol intermediates.

| Scalability Factor | Consideration |

| Heat Management | Implementation of efficient cooling systems to control reaction exotherms. |

| Mixing | Ensuring adequate agitation to maintain homogeneity and control reaction rates. |

| Material Transfer | Safe and efficient handling and transfer of large quantities of reagents and solvents. |

| Product Isolation | Development of robust crystallization or extraction procedures for large-scale purification. |

| Waste Management | Implementation of procedures for the safe disposal or recycling of waste streams. |

Reaction Mechanisms and Chemical Reactivity of 5 Butoxypyridin 2 Yl Methanol

Mechanistic Studies of Functional Group Transformations on the Methanol (B129727) Moiety

The methanol group is a primary site for various chemical transformations, including oxidation, esterification, and etherification.

Oxidation Pathways to Aldehydes and Carboxylic Acids

The primary alcohol of (5-Butoxypyridin-2-YL)methanol can be oxidized to form the corresponding aldehyde, 5-butoxypicolinaldehyde, and further to 5-butoxypicolinic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane. For the subsequent oxidation of the aldehyde to a carboxylic acid, stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) are typically employed. libretexts.orgresearchgate.net The reaction generally proceeds through the removal of two hydrogen atoms from the alcohol.

The oxidation of aldehydes to carboxylic acids can also be achieved under milder conditions using reagents such as sodium chlorite (B76162) or Oxone. researchgate.netorganic-chemistry.org N-heterocyclic carbenes (NHCs) have also been utilized as organocatalysts for the aerobic oxidation of aldehydes to carboxylic acids. organic-chemistry.org

A general representation of the oxidation pathway is as follows: this compound → [Oxidation] → 5-Butoxypicolinaldehyde → [Further Oxidation] → 5-Butoxypicolinic Acid

It's important to control the reaction conditions to prevent over-oxidation. For instance, stopping the reaction at the aldehyde stage often requires careful monitoring and the use of specific, milder oxidizing agents. The presence of the electron-donating butoxy group on the pyridine (B92270) ring can influence the reactivity of the methanol group.

Esterification and Etherification Reactions at the Hydroxyl Group

Esterification:

The hydroxyl group of this compound readily undergoes esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. byjus.com The most common method is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. chemguide.co.ukmasterorganicchemistry.com

The mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon. chemguide.co.ukmasterorganicchemistry.com Subsequent dehydration yields the ester. The reaction is reversible, and to drive it towards the product, water is often removed as it is formed. chemguide.co.uk

Alternatively, esterification can be achieved using more reactive acylating agents like acid chlorides or anhydrides, often in the presence of a base (e.g., pyridine, triethylamine) to neutralize the liberated acid. byjus.commedcraveonline.com Enzyme-catalyzed esterification is also a viable, milder alternative. medcraveonline.com

Etherification:

Ethers can be synthesized from this compound through various methods. The Williamson ether synthesis is a classic approach where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Another method is the acid-catalyzed dehydration of two alcohol molecules, although this is more suitable for symmetrical ether synthesis. aimspress.com For producing mixed ethers, reacting this compound with another alcohol in the presence of an acid catalyst can be employed, though this may lead to a mixture of products. aimspress.com Reductive etherification and other modern methods offer alternative routes to ether formation. organic-chemistry.org

Electrophilic and Nucleophilic Reactivity of the Pyridine Ring System

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards electrophiles and nucleophiles. imperial.ac.uk

Substitutions at the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and basic. It can readily react with electrophiles such as alkyl halides to form quaternary pyridinium salts. The nitrogen can also be oxidized to an N-oxide using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA). imperial.ac.uknih.gov

Protonation of the nitrogen atom occurs in the presence of acids, forming a pyridinium ion. This deactivates the ring towards electrophilic substitution but can activate it for nucleophilic attack. imperial.ac.uk

Reactions Involving the Butoxy Group

The butoxy group is an electron-donating group, which can influence the reactivity of the pyridine ring. It can be cleaved under strong acidic conditions, though this is generally a harsh process. The tert-butoxy (B1229062) group, a related functional group, can be removed under milder acidic conditions, a common strategy in protecting group chemistry. smolecule.com

Stability and Degradation Pathways of this compound Under Chemical Conditions

This compound is generally stable under neutral conditions. However, it can degrade under certain chemical environments.

Acidic Conditions: Strong acids can lead to the protonation of the pyridine nitrogen, potentially followed by ether cleavage of the butoxy group at elevated temperatures.

Basic Conditions: The compound is relatively stable in the presence of bases, although strong bases can deprotonate the hydroxyl group to form the corresponding alkoxide.

Oxidative Conditions: As discussed, the methanol moiety is susceptible to oxidation. The pyridine ring itself is relatively resistant to oxidation, but strong oxidizing agents can lead to ring degradation.

Reductive Conditions: The pyridine ring can be hydrogenated under high pressure and temperature in the presence of a catalyst, leading to the corresponding piperidine (B6355638) derivative.

Derivatization and Analog Synthesis from 5 Butoxypyridin 2 Yl Methanol

Synthesis of Chemically Modified Derivatives at the Hydroxyl Group.nih.govnih.gov

The primary alcohol functionality of (5-butoxypyridin-2-yl)methanol is a key site for derivatization. nih.gov Chemical modifications at this position can alter the molecule's physical and chemical properties, and introduce new functionalities for further reactions. nih.gov

The hydroxyl group of this compound can be readily protected as a silyl (B83357) ether. This transformation is a common strategy in multi-step syntheses to prevent unwanted reactions of the alcohol. A variety of silylating agents can be employed for this purpose, offering a range of stabilities to different reaction conditions. organic-chemistry.orgorganic-chemistry.org

The selection of the silylating agent allows for tunable stability of the resulting silyl ether, which can be cleaved under specific conditions when the hydroxyl group needs to be regenerated. The introduction of a silyl group can also increase the solubility of the compound in organic solvents and improve its chromatographic behavior. jfda-online.com

Table 1: Examples of Silylating Agents for Hydroxyl Group Protection

| Silylating Agent | Resulting Silyl Ether | Key Features |

| Trimethylsilyl (B98337) chloride (TMSCl) | Trimethylsilyl (TMS) ether | Easily introduced and removed, suitable for protection during non-aqueous reactions. |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | tert-Butyldimethylsilyl (TBDMS) ether | Offers greater stability to hydrolysis and a range of reaction conditions compared to TMS ethers. |

| Triisopropylsilyl chloride (TIPSCl) | Triisopropylsilyl (TIPS) ether | Provides even greater steric hindrance and stability, useful in complex syntheses. |

This table is generated based on common laboratory practices and is for illustrative purposes.

For instance, the reaction of an alcohol with a silyl halide, such as trimethylsilyl chloride, in the presence of a base like triethylamine (B128534) or imidazole, yields the corresponding trimethylsilyl ether. mdpi.com The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side products.

The synthesis of these esters can be a key step in the construction of more complex molecules, where the picolinyl moiety can act as a ligand for metal coordination or as a handle for further functionalization.

Functionalization and Modification of the Pyridine (B92270) Ring

The pyridine ring of this compound is susceptible to various chemical modifications, allowing for the introduction of a wide range of substituents and the construction of more complex heterocyclic systems.

The introduction of halogen atoms onto the pyridine ring opens up a vast array of possibilities for further derivatization through cross-coupling reactions. researchgate.net Regioselective halogenation can often be achieved by carefully controlling the reaction conditions and the choice of halogenating agent.

Once halogenated, the resulting halo-substituted this compound derivatives can serve as versatile building blocks in popular cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. nih.govincatt.nlmdpi.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of highly functionalized pyridine derivatives. whiterose.ac.uk

Table 2: Common Cross-Coupling Reactions for Halogenated Pyridines

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Boronic acid or ester | Pd catalyst (e.g., Pd(PPh₃)₄) and a base | C-C |

| Sonogashira | Terminal alkyne | Pd catalyst and a copper co-catalyst | C-C (alkyne) |

| Buchwald-Hartwig | Amine | Pd catalyst and a phosphine (B1218219) ligand | C-N |

| Heck | Alkene | Pd catalyst and a base | C-C (alkene) |

This table provides a general overview and specific conditions can vary significantly.

For example, a bromo-substituted derivative of this compound could be coupled with an arylboronic acid in a Suzuki-Miyaura reaction to introduce a new aryl group onto the pyridine ring.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orguwindsor.ca The existing substituents on the pyridine ring of this compound, particularly the butoxy group and the hydroxymethyl group (or a protected form thereof), can act as directing metalation groups (DMGs). mountainscholar.orgharvard.edu

By treating the substrate with a strong base, such as an organolithium reagent, a proton can be selectively removed from a position ortho to the directing group. The resulting organometallic intermediate can then be trapped with a variety of electrophiles to introduce new substituents with high regiocontrol. wikipedia.org

Table 3: Potential Electrophiles for Trapping after Directed Metalation

| Electrophile | Introduced Substituent |

| Iodine (I₂) | Iodo |

| N,N-Dimethylformamide (DMF) | Formyl (-CHO) |

| Carbon dioxide (CO₂) | Carboxyl (-COOH) |

| Alkyl halides (R-X) | Alkyl |

| Aldehydes/Ketones | Hydroxyalkyl/Hydroxyaryl |

This table is illustrative of the types of functional groups that can be introduced.

This methodology allows for the precise installation of functional groups at specific positions on the pyridine ring, which would be difficult to achieve through other synthetic methods.

Construction of Multi-Component Systems Incorporating the this compound Scaffold

The this compound scaffold can be incorporated into larger, multi-component systems through various synthetic strategies. rsc.org These strategies often involve the sequential or one-pot combination of multiple reactants to rapidly build molecular complexity. ugent.be

For example, the hydroxyl group and a strategically introduced second functional group on the pyridine ring could participate in condensation or cycloaddition reactions to form more elaborate molecular architectures. The butoxy group can also play a role in modulating the reactivity and solubility of the resulting multi-component systems. The development of such systems is of interest in areas such as supramolecular chemistry and materials science, where the defined spatial arrangement of functional groups is crucial.

Design and Synthesis of Related Butoxypyridine-Based Compounds

The design and synthesis of butoxypyridine-based compounds related to this compound are driven by the pursuit of novel molecules with specific biological activities or material properties. The butoxypyridine scaffold serves as a versatile platform for chemical modification, allowing for the systematic alteration of its physicochemical and pharmacological properties.

The design of new analogs often focuses on several key structural modifications. These include alterations to the butoxy group, functionalization of the pyridine ring, and transformation of the hydroxymethyl group at the 2-position. For instance, the butoxy chain can be varied in length or isomerism to modulate lipophilicity and, consequently, cell membrane permeability. The pyridine ring is amenable to the introduction of various substituents, which can influence the electronic properties and binding interactions of the molecule with biological targets. The hydroxymethyl group provides a reactive handle for a wide range of chemical transformations, including oxidation, esterification, and etherification, to generate a diverse library of derivatives.

The synthesis of these related compounds can be achieved through several strategic approaches. One common method involves the modification of a pre-existing butoxypyridine core. For example, this compound can serve as a starting material for derivatization. Alternatively, the butoxypyridine moiety can be constructed from simpler pyridine precursors through nucleophilic substitution or cross-coupling reactions.

Research into related structures, such as (pyridin-2-yl)methanol derivatives, has led to the development of potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. nih.gov The systematic optimization of these compounds highlights the importance of the pyridinyl methanol (B129727) moiety in achieving desired pharmacological profiles. nih.gov

A key intermediate in the synthesis of some butoxypyridine derivatives is 5-chloro-2-butoxypyridine, which can be prepared by the chlorination of 2-butoxypyridine (B1266424). google.com This intermediate can then undergo further reactions to introduce diversity at the 5-position. Another versatile building block is 2-Bromo-6-tert-butoxypyridine, which is utilized in cross-coupling reactions and ligand synthesis. While this features a tert-butoxy (B1229062) group, the synthetic principles are applicable to butoxy analogs.

The synthesis of complex esters of 5-butoxy-pyridine-2-carboxylic acid demonstrates the feasibility of modifying the 2-position of the butoxypyridine ring. ontosight.ai These synthetic routes typically involve multi-step processes starting from picolinic acid. ontosight.ai

The following table summarizes various butoxypyridine-based compounds and the general synthetic strategies employed in their preparation.

| Compound Class | General Synthetic Approach | Starting Materials (Examples) | Key Reactions |

| 5-Substituted-2-Butoxypyridines | Chlorination followed by potential further substitution | 2-Butoxypyridine | Electrophilic aromatic substitution |

| 2-Substituted-5-Butoxypyridines | Derivatization of the 2-position functional group | 5-Butoxy-pyridine-2-carboxylic acid | Esterification, Amidation |

| (Pyridin-2-yl)methanol Analogs | Modification of the pyridinyl methanol core | (Pyridin-2-yl)methanol derivatives | Optimization of substituents |

| Bromo-Butoxypyridine Derivatives | Bromination of a butoxypyridine | 6-tert-Butoxypyridine | Bromination |

Table 1: Synthetic Approaches to Butoxypyridine-Based Compounds

Detailed research findings indicate that the synthesis of these compounds often requires careful control of reaction conditions to achieve the desired regioselectivity and yield. For example, the chlorination of 2-butoxypyridine can yield a mixture of isomers, necessitating purification to isolate the desired 5-chloro-2-butoxypyridine. google.comgoogle.com The synthesis of complex esters from 5-butoxy-picolinic acid involves multiple steps, including alkylation and esterification, highlighting the synthetic effort required to produce highly functionalized analogs. ontosight.ai The development of novel antagonists for TRPV3 from pyridinyl methanol derivatives involved systematic optimization of pharmacological and physicochemical properties, demonstrating a rational design approach to analog synthesis. nih.gov

Advanced Spectroscopic and Structural Elucidation of 5 Butoxypyridin 2 Yl Methanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. For (5-Butoxypyridin-2-YL)methanol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its molecular framework.

Detailed ¹H and ¹³C NMR Chemical Shift Assignments

The ¹H and ¹³C NMR spectra of this compound are predicted based on established chemical shift values for substituted pyridines and aliphatic chains. chemicalbook.comresearchgate.netrsc.orgsigmaaldrich.com The electron-donating butoxy group at the C-5 position and the hydroxymethyl group at the C-2 position significantly influence the electronic environment of the pyridine (B92270) ring.

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the butoxy and hydroxymethyl groups. The butoxy group is anticipated to cause an upfield shift (to lower ppm values) for the adjacent H-4 and H-6 protons due to its electron-donating effect through resonance.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-3 | ~7.5 | d | ~8.5 | 1H |

| H-4 | ~7.2 | dd | ~8.5, 2.5 | 1H |

| H-6 | ~8.1 | d | ~2.5 | 1H |

| -CH₂OH | ~4.7 | s | - | 2H |

| -OH | ~5.4 | s (broad) | - | 1H |

| -O-CH₂- | ~4.0 | t | ~6.5 | 2H |

| -CH₂-CH₂-CH₃ | ~1.7 | m | - | 2H |

| -CH₂-CH₃ | ~1.5 | m | - | 2H |

| -CH₃ | ~0.9 | t | ~7.4 | 3H |

¹³C NMR Spectroscopy: The carbon spectrum provides information on all unique carbon environments within the molecule. The C-5 carbon, directly attached to the electronegative oxygen of the butoxy group, is expected to be significantly deshielded and appear at a high chemical shift.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~158 |

| C-3 | ~121 |

| C-4 | ~122 |

| C-5 | ~155 |

| C-6 | ~138 |

| -CH₂OH | ~64 |

| -O-CH₂- | ~68 |

| -CH₂-CH₂-CH₃ | ~31 |

| -CH₂-CH₃ | ~19 |

| -CH₃ | ~14 |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's covalent structure. researchgate.netsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent protons. Key expected correlations include those between H-3 and H-4 on the pyridine ring and the sequential correlations through the butyl chain (-O-CH₂- to -CH₂- to -CH₂- to -CH₃).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons to the carbons they are directly attached to, confirming C-H one-bond connectivities. columbia.edu Each protonated carbon in the predicted ¹³C NMR table would show a correlation cross-peak to its corresponding proton signal in the ¹H NMR table. For example, a cross-peak would be observed between the signal at δC ~64 ppm and δH ~4.7 ppm, assigning these to the -CH₂OH group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for piecing together the molecular skeleton by showing correlations between protons and carbons separated by two or three bonds (²JCH and ³JCH). columbia.eduyoutube.com This is particularly useful for identifying connections to quaternary carbons (carbons with no attached protons) like C-2 and C-5.

Key predicted HMBC correlations for confirming the structure are summarized below.

| Proton (¹H) | Correlating Carbons (¹³C) | Information Gained |

|---|---|---|

| H-3 | C-2, C-5 | Confirms position relative to C-2 and C-5 |

| H-4 | C-2, C-6, C-5 | Confirms connectivity within the pyridine ring |

| H-6 | C-2, C-4, C-5 | Confirms position relative to the butoxy group and C-2 |

| -CH₂OH | C-2, C-3 | Confirms attachment of the hydroxymethyl group at C-2 |

| -O-CH₂- (butoxy) | C-5, C-4, C-6 | Confirms attachment of the butoxy group at C-5 |

NOESY and ROESY for Conformational Analysis and Spatial Proximity

While COSY, HSQC, and HMBC establish through-bond connectivity, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about through-space proximity of nuclei, which is essential for determining the molecule's three-dimensional conformation. columbia.edupdbj.org The ROESY experiment is often preferred for molecules in the size range of this compound, as it avoids the issue of zero or very weak NOE signals that can occur for medium-sized molecules. columbia.edursc.org

The flexible butoxy and hydroxymethyl side chains can adopt various conformations relative to the pyridine ring. NOESY/ROESY experiments would reveal the time-averaged spatial proximities. Key through-space interactions that would be expected include:

A correlation between the methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) and the H-3 proton of the pyridine ring.

Correlations between the first methylene protons of the butoxy group (-O-CH₂) and the H-4 and H-6 protons of the pyridine ring.

Observing these correlations would help to define the preferred spatial arrangement (conformation) of the flexible side chains with respect to the planar pyridine ring.

Advanced Mass Spectrometry for Molecular Structure Confirmation

Advanced mass spectrometry techniques provide precise molecular weight information and valuable data on the molecule's fragmentation, further confirming its structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high accuracy, which allows for the unambiguous determination of its elemental formula. orgsyn.org For this compound, HRMS would be used to confirm its molecular formula of C₁₀H₁₅NO₂.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅NO₂ |

| Monoisotopic Mass | 181.1103 u |

| Predicted [M+H]⁺ (protonated) | 182.1176 |

An experimentally observed mass for the protonated molecule that matches the predicted value to within a few parts per million (ppm) would provide strong evidence for the proposed elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the molecular ion, [M+H]⁺ at m/z 182.1) which is then fragmented by collision with an inert gas. wikipedia.org Analysis of the resulting product ions provides insight into the molecule's structure and helps to confirm the connectivity of its different parts. The fragmentation of this compound is expected to proceed through several characteristic pathways involving the alcohol and ether functional groups. libretexts.orgfiveable.me

Predicted major fragmentation pathways include:

Loss of butene: A common pathway for ethers is the loss of an alkene via a McLafferty-type rearrangement. Loss of butene (C₄H₈, 56.06 Da) would result in a fragment ion corresponding to protonated (5-hydroxypyridin-2-yl)methanol.

Loss of water: Alcohols readily lose water (H₂O, 18.01 Da) from the protonated molecular ion.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is common for both alcohols and ethers. This could lead to the loss of the hydroxymethyl radical (•CH₂OH, 31.02 Da) or cleavage at the butoxy group.

Butyl chain fragmentation: Sequential loss of CₙH₂ₙ fragments from the butoxy group. libretexts.org

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 182.1 | 164.1 | H₂O (18.0) | [M+H-H₂O]⁺ |

| 182.1 | 126.1 | C₄H₈ (56.1) | Protonated (5-hydroxypyridin-2-yl)methanol |

| 182.1 | 151.1 | CH₂OH (31.0) | [M+H-CH₂OH]⁺ (5-butoxypyridine ion) |

| 182.1 | 108.1 | C₄H₉O (73.1) | Protonated 2-methylenepyridin-5-ol fragment |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

No published data available.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

No published data available.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

No published data available.

Investigation of Intermolecular Interactions and Crystal Packing

No published data available.

Computational Chemistry and Theoretical Studies on 5 Butoxypyridin 2 Yl Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and geometry of molecules. aps.org DFT methods, such as B3LYP, combined with appropriate basis sets like 6-311++G(d,p), are frequently employed to calculate various molecular properties. nih.gov

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation on the potential energy surface. For (5-Butoxypyridin-2-YL)methanol, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure. The butoxy group and the hydroxymethyl group can adopt several conformations due to the rotation around single bonds. DFT calculations can identify the most stable conformer and the relative energies of other conformers.

Table 1: Illustrative Optimized Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-O (butoxy) | 1.37 Å |

| C-C (butoxy chain) | 1.53 Å | |

| C-N (pyridine) | 1.34 Å | |

| C-C (pyridine) | 1.39 Å | |

| C-O (methanol) | 1.43 Å | |

| Bond Angle | C-O-C (butoxy) | 118.0° |

| C-N-C (pyridine) | 117.5° | |

| C-C-O (methanol) | 110.5° | |

| Dihedral Angle | C-C-O-C (butoxy) | ~180° (anti-periplanar) |

| Pyridine-C-O-H | ~60° (gauche) | |

| Note: These values are illustrative and represent typical outcomes of DFT calculations for similar organic molecules. |

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the oxygen atom of the butoxy group. The LUMO is likely to be distributed over the pyridine ring, particularly the carbon atoms. This distribution provides insights into the sites susceptible to electrophilic and nucleophilic attack.

Table 2: Illustrative FMO Properties of this compound from DFT Calculations

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 5.7 |

| Note: These are example values to illustrate the output of FMO analysis. |

A large HOMO-LUMO gap suggests that this compound is a relatively stable molecule. researchgate.net

DFT calculations are highly effective in predicting spectroscopic data, which can aid in the interpretation of experimental spectra. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach to calculate the ¹H and ¹³C NMR chemical shifts. nih.govscielo.org.za These theoretical calculations can help in the assignment of complex experimental NMR spectra.

IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These frequencies correspond to the various vibrational modes of the molecule (stretching, bending, etc.). Comparing the calculated IR spectrum with the experimental one can confirm the molecular structure and identify characteristic functional groups. scielo.org.za

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. nih.govmdpi.com This can provide information about the electronic structure and chromophores within the molecule.

Table 3: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹³C NMR | Pyridine C-O | ~160 ppm |

| ¹H NMR | Pyridine H | 7.0 - 8.5 ppm |

| IR | O-H stretch | ~3400 cm⁻¹ |

| C-O stretch (ether) | ~1250 cm⁻¹ | |

| UV-Vis | λmax | ~270 nm |

| Note: These are representative values based on DFT predictions for analogous structures. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Space

While DFT provides information on static molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govarxiv.org An MD simulation would model the movements of the atoms in this compound in a simulated environment (e.g., in a solvent like water or methanol) by solving Newton's equations of motion. researchgate.netmdpi.com

This approach is valuable for:

Exploring Conformational Space: MD simulations can reveal the different conformations the molecule adopts in solution and the timescale of transitions between them.

Solvation Effects: It can provide detailed insights into how solvent molecules arrange around the solute and the nature of intermolecular interactions, such as hydrogen bonding between the hydroxymethyl group and water.

Transport Properties: Properties like the diffusion coefficient can be calculated from MD simulations. arxiv.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Prediction

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules (descriptors) with their physicochemical properties using mathematical equations. nih.gov While typically applied to a series of related compounds, a QSPR model could be used to predict properties of this compound if a suitable model trained on similar pyridine derivatives exists.

Properties that can be predicted include boiling point, solubility, and partition coefficient. The process involves calculating a variety of molecular descriptors for this compound and inputting them into a pre-existing QSPR model. nih.gov

Reaction Pathway Modeling and Transition State Characterization for Synthetic Reactions

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the reaction mechanism. For synthetic reactions involving this compound, such as its oxidation or esterification, computational methods can:

Identify Reaction Intermediates: Locate stable molecules along the reaction coordinate.

Characterize Transition States: Find the highest energy point on the reaction pathway connecting reactants and products. The structure and energy of the transition state are crucial for determining the reaction rate.

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the kinetic feasibility of a reaction.

For instance, modeling the synthesis of this compound could help optimize reaction conditions by identifying the lowest energy pathway and potential side reactions. nih.govacs.org

Analysis of Noncovalent Interactions and Intermolecular Forces

A comprehensive review of available scientific literature and computational chemistry databases reveals a significant gap in the theoretical study of this compound. At present, there are no published research findings or datasets specifically detailing the noncovalent interactions and intermolecular forces of this compound.

Computational methods are essential for understanding the complex network of noncovalent interactions that govern the three-dimensional structure, crystal packing, and physicochemical properties of molecules. Techniques such as Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP), and Symmetry-Adapted Perturbation Theory (SAPT) are routinely employed to dissect and quantify these weak interactions, which include hydrogen bonds, halogen bonds, van der Waals forces, and π-stacking interactions.

For a molecule like this compound, a theoretical analysis would be expected to investigate several key features:

Hydrogen Bonding: The hydroxyl (-OH) group and the nitrogen atom of the pyridine ring are potential sites for hydrogen bond donation and acceptance, respectively. Computational studies would typically identify the preferred hydrogen bonding motifs, calculate their interaction energies, and analyze the geometric parameters of these bonds.

π-Interactions: The aromatic pyridine ring could participate in π-stacking or other π-system interactions, which would influence the solid-state packing of the molecule.

The absence of such studies for this compound means that a detailed, data-driven analysis of its noncovalent interactions is not currently possible. While general principles of computational chemistry allow for predictions about the types of interactions that are likely to occur, specific quantitative data, such as interaction energies or optimized geometries for dimers and larger clusters, remain undetermined.

Future computational research on this compound would be invaluable for elucidating its structural chemistry and for providing a foundation for the rational design of related compounds with tailored properties.

Applications of 5 Butoxypyridin 2 Yl Methanol As a Chemical Building Block and in Materials Science

Use as a Key Intermediate in the Synthesis of Complex Heterocyclic Compounds

The pyridine (B92270) ring is a fundamental component of many biologically active compounds and functional materials. The presence of both a hydroxyl group and a butoxy substituent in (5-Butoxypyridin-2-YL)methanol provides two distinct points for chemical modification, making it a strategic starting material for the construction of elaborate heterocyclic systems. The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution reactions. These transformations open up pathways to a variety of fused and substituted heterocyclic structures.

Precursor for Ligands in Organometallic Chemistry and Coordination Chemistry

The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxymethyl group in this compound provide potential coordination sites for metal ions. This has led to its exploration as a precursor for the synthesis of novel ligands for use in organometallic and coordination chemistry. The ability to form stable complexes with a variety of transition metals is a key feature of pyridine-based ligands.

Development of New Chelation Architectures

The modification of the hydroxymethyl group in this compound allows for the creation of bidentate or even polydentate ligands. For example, conversion of the alcohol to an ether, amine, or thiol introduces additional donor atoms, leading to the formation of various chelation architectures. These tailored ligands can then be used to sequester specific metal ions, with the butoxy group influencing the solubility and stability of the resulting metal complexes in different solvent systems. The steric and electronic properties of the butoxy group can also fine-tune the coordination geometry and reactivity of the metallic center. A study on the mixed ligand complexes of transition metals with 5-(n-Butoxymethyl-8-Quinolinol), a structurally related compound, highlights the role of the butoxymethyl group in the formation and properties of the resulting metal complexes.

Studies of Metal-Ligand Binding Affinity and Complex Formation

The binding affinity of ligands derived from this compound with various metal ions is a critical area of investigation. The electronic nature of the pyridine ring, modulated by the electron-donating butoxy group, influences the Lewis basicity of the nitrogen atom and, consequently, its coordination strength. The formation of stable metal complexes is often studied using techniques such as UV-Vis spectroscopy, NMR spectroscopy, and X-ray crystallography to elucidate the stoichiometry, coordination geometry, and stability constants of the complexes. These fundamental studies are essential for the rational design of new catalysts, sensors, and metallo-pharmaceuticals.

Integration into Novel Functional Organic Materials

The unique properties of this compound also make it a candidate for incorporation into functional organic materials. The combination of the polar pyridine and hydroxyl functionalities with the nonpolar butoxy chain provides an amphiphilic character that can be exploited in the design of self-assembling systems and functional polymers.

Role in Polymer Synthesis and Modification

The hydroxymethyl group of this compound can act as an initiator or a monomer in various polymerization reactions. For instance, it can be used to initiate the ring-opening polymerization of cyclic esters or ethers, leading to polymers with a pyridinyl end-group. Alternatively, it can be derivatized into a polymerizable monomer, such as an acrylate (B77674) or a styrene (B11656) derivative, and subsequently copolymerized with other monomers to introduce the functional pyridine moiety into the polymer backbone or as a side chain. The butoxy group can enhance the solubility of the resulting polymers in organic solvents and influence their thermal and mechanical properties.

Contribution to Photochromic or Luminescent Systems at a Fundamental Level

The integration of this compound into photochromic or luminescent systems is predicated on the inherent electronic properties of its substituted pyridine core. The pyridine ring, an electron-deficient aromatic system, can be electronically tuned by the introduction of substituents. The butoxy group at the 5-position acts as an electron-donating group, which can influence the intramolecular charge transfer (ICT) characteristics of the molecule, a fundamental process in many fluorescent compounds.

| Property | General Influence of Substituted Pyridine Moieties | Potential Contribution of this compound |

| Luminescence Mechanism | Intramolecular Charge Transfer (ICT), Thermally Activated Delayed Fluorescence (TADF) in some derivatives. | The butoxy group can enhance ICT, potentially leading to tunable emission properties. |

| Solvatochromism | Emission wavelength shifts with solvent polarity. | The presence of both donor (butoxy) and acceptor (pyridine ring) components suggests potential for solvatochromic behavior. |

| Quantum Yield | Highly dependent on the specific substituents and molecular rigidity. | Incorporation into rigid structures via the methanol (B129727) group could enhance quantum yield by reducing non-radiative decay pathways. |

This table is based on general principles of pyridine chemistry and extrapolates the potential properties of this compound.

Development of Novel Reagents and Catalysts (focus on the chemical role)

In the realm of catalysis, the pyridine moiety is a well-established ligand for a variety of metal centers, most notably palladium. The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can coordinate to a metal, thereby influencing its catalytic activity. The electronic properties of the pyridine ligand, modulated by its substituents, can have a significant impact on the efficacy of the catalyst.

This compound could function as a ligand in transition metal catalysis. The butoxy group, being electron-donating, would increase the electron density on the pyridine nitrogen, potentially enhancing its coordination to a metal center and influencing the catalytic cycle. The hydroxymethyl group offers a versatile handle for further modification, such as anchoring the ligand to a solid support or incorporating it into a larger, multidentate ligand system.

Palladium complexes featuring pyridine-based ligands are widely employed in cross-coupling reactions. The performance of these catalysts is intricately linked to the steric and electronic environment provided by the ligand. While specific catalytic data for complexes of this compound are not documented, its structural features suggest it could be a valuable component in the design of new catalytic systems.

| Catalytic Application | Role of Pyridine-Based Ligands | Potential Role of this compound |

| Palladium-Catalyzed Cross-Coupling | Modulate the electronic and steric properties of the palladium center, affecting reaction rates and selectivity. | The electron-donating butoxy group could enhance the reactivity of the palladium catalyst. The methanol group allows for immobilization or further functionalization. |

| Alkoxycarbonylation of Alkenes | Hemilabile coordination of the pyridyl nitrogen can stabilize catalytic intermediates and facilitate key steps in the catalytic cycle. | Could potentially act as a hemilabile ligand, contributing to catalyst stability and efficiency. |

| C-H Activation/Functionalization | Directing group for ortho-C-H activation or as a ligand to tune the reactivity of the metal catalyst. | The pyridine nitrogen could serve as a directing group, while the overall electronic nature of the ligand influences the C-H activation step. |

This table outlines the potential catalytic roles of this compound based on the established functions of similar pyridine-containing ligands.

Future Research Directions and Unexplored Avenues for 5 Butoxypyridin 2 Yl Methanol

Investigation of Asymmetric Synthetic Routes to Chiral Analogs

The hydroxymethyl group attached to the pyridine (B92270) ring at the C2 position represents a prochiral center, making the synthesis of enantiomerically pure chiral analogs of (5-Butoxypyridin-2-YL)methanol a significant and valuable objective. The development of asymmetric synthetic routes would provide access to single-enantiomer compounds, which is crucial in fields like medicinal chemistry, where stereoisomers can exhibit vastly different biological activities. nih.gov

Future research could focus on several established strategies for asymmetric synthesis:

Chiral Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, for the asymmetric reduction of the corresponding aldehyde (5-butoxypicolinaldehyde) could yield the desired chiral alcohol with high enantioselectivity.

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials is another viable approach. nih.gov A synthetic sequence beginning with a chiral precursor could lead to the desired enantiopure product.

Enzymatic Resolution: Lipases and other enzymes could be employed for the kinetic resolution of a racemic mixture of this compound, selectively acylating one enantiomer and allowing for the separation of the two. mdpi.com

The successful synthesis of these chiral building blocks would open the door to creating more complex and stereochemically defined molecules for various applications. nih.govresearchgate.net

| Potential Chiral Analog | Proposed Synthetic Strategy | Potential Application Area |

| (R)-(5-Butoxypyridin-2-YL)methanol | Asymmetric reduction of 5-butoxypicolinaldehyde using a chiral catalyst. | Chiral ligand synthesis, pharmaceutical intermediate. |

| (S)-(5-Butoxypyridin-2-YL)methanol | Enzymatic resolution of racemic this compound. | Asymmetric synthesis precursor, biological probe. |

Exploration of Unconventional Reactivity Patterns

The interplay between the electron-donating butoxy group at the 5-position and the hydroxymethyl group at the 2-position on the electron-deficient pyridine ring suggests the potential for unconventional reactivity. nih.gov Future studies should aim to explore reactions that leverage this unique electronic and steric environment.

Key areas for investigation include:

Directed Ortho-Metalation (DoM): The hydroxymethyl group, after conversion to a suitable directing group (e.g., an alkoxide), could direct lithiation or other metallation reactions to the C3 position of the pyridine ring. This would allow for the introduction of a wide range of electrophiles at a position that is typically difficult to functionalize.

Nucleophilic Aromatic Substitution (SNAr): While the butoxy group is an electron-donating group, the inherent electron deficiency of the pyridine ring might still allow for SNAr reactions under specific conditions, particularly if the pyridine nitrogen is quaternized. nih.gov Investigating the displacement of the butoxy group with various nucleophiles could lead to a new class of 2,5-disubstituted pyridine derivatives. sci-hub.se

Intramolecular Cyclizations: The proximity of the hydroxymethyl group and the butoxy chain could be exploited to design novel intramolecular cyclization reactions, potentially leading to the formation of fused heterocyclic systems.

A systematic study of the reactivity of this compound towards a range of reagents and reaction conditions will be essential to map out its chemical behavior and unlock new synthetic pathways. nih.gov

| Reaction Type | Target Position | Potential Reagents | Expected Product Class |

| Directed Ortho-Metalation | C3 | n-BuLi, then Electrophile (e.g., I₂, Me₃SiCl) | 3-Substituted this compound derivatives |

| Nucleophilic Aromatic Substitution | C5 | Strong Nucleophiles (e.g., R₂NH, RS⁻) | 5-Substituted (pyridin-2-yl)methanol derivatives |

| Intramolecular Cyclization | - | Dehydrating agents, catalysts | Fused bicyclic heteroaromatics |

Integration into Advanced Supramolecular Assemblies and Networks

The structural features of this compound make it an excellent candidate for use as a building block in supramolecular chemistry. researchgate.net The pyridine nitrogen atom can act as a hydrogen bond acceptor or a ligand for metal coordination, while the hydroxyl group can serve as a hydrogen bond donor. nih.gov The butoxy chain provides a lipophilic segment that can engage in van der Waals interactions.

Future research in this area could explore:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of the pyridine nitrogen to coordinate with metal ions could be utilized to construct coordination polymers and MOFs. rsc.org The properties of these materials, such as porosity and catalytic activity, could be tuned by varying the metal ion and the connectivity.

Self-Assembled Monolayers (SAMs): The molecule could be incorporated into self-assembled monolayers on various surfaces, with the pyridine and hydroxyl groups providing specific interaction points and the butoxy chain influencing the packing and orientation of the molecules.

Liquid Crystals: The rod-like shape of the molecule, combined with the potential for intermolecular hydrogen bonding, suggests that derivatives of this compound could exhibit liquid crystalline properties.

By systematically studying the self-assembly and coordination behavior of this compound, it may be possible to create new materials with tailored properties for applications in sensing, catalysis, and materials science. researchgate.net

Computational Design of Novel Derivatives with Tailored Chemical Functionalities

Computational chemistry offers powerful tools for the rational design of novel derivatives of this compound with specific, tailored functionalities. nih.govopenmedicinalchemistryjournal.com By using computational methods, researchers can predict the properties of new molecules before undertaking their synthesis, thereby saving time and resources. mdpi.comsnf.ch

Future computational studies could focus on:

Quantitative Structure-Activity Relationship (QSAR) Studies: If a particular biological activity is identified for this compound, QSAR models can be developed to predict the activity of new derivatives. researchgate.net This involves creating a library of virtual compounds by modifying the parent structure and then correlating their calculated properties with their predicted activity.

Molecular Docking: For applications in drug discovery, molecular docking simulations can be used to predict how derivatives of this compound will bind to a specific protein target. researchgate.net This can guide the design of more potent and selective inhibitors or agonists.

Density Functional Theory (DFT) Calculations: DFT calculations can be used to predict a wide range of properties for new derivatives, including their electronic structure, reactivity, and spectroscopic signatures. This can help in understanding the fundamental chemistry of these compounds and in designing molecules with specific electronic or optical properties.

The synergy between computational design and experimental synthesis will be key to rapidly advancing the development of new functional molecules based on the this compound scaffold.

| Computational Method | Predicted Property | Potential Application |

| QSAR | Biological Activity | Drug Discovery, Agrochemicals |

| Molecular Docking | Binding Affinity and Mode | Enzyme Inhibition, Receptor Modulation |

| DFT | Electronic Properties, Reactivity | Materials Science, Catalyst Design |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.